Ganglioside GQ1b tetrasodium salt (bovine brain)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ganglioside GQ1b tetrasodium salt (bovine brain) is a highly purified ganglioside isolated from bovine brain. Gangliosides are acidic glycosphingolipids that play crucial roles in cellular functions, including cell adhesion, signal transduction, and cell differentiation. Ganglioside GQ1b consists of a ceramide moiety, an oligosaccharide head group, and multiple sialic acids. It is involved in various cellular processes such as myelin stability, nerve regeneration, and acting as entry points for toxins and viruses .

準備方法

Ganglioside GQ1b tetrasodium salt is typically isolated from bovine brain tissue. The preparation involves several steps:

Extraction: The brain tissue is homogenized and extracted using organic solvents like chloroform and methanol.

Purification: The extract undergoes purification processes such as high-performance thin-layer chromatography (HPTLC) to achieve a purity of ≥98%

Lyophilization: The purified ganglioside is then lyophilized to obtain it in a solid form.

Industrial production methods are similar but scaled up to handle larger quantities. The process ensures the product is stable for at least two years when stored at -20°C .

化学反応の分析

Ganglioside GQ1b tetrasodium salt undergoes various chemical reactions:

Oxidation: This reaction can modify the ceramide moiety or the oligosaccharide head group.

Reduction: Reduction reactions can alter the sialic acid residues.

Substitution: Substitution reactions often involve the replacement of sialic acids with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Ganglioside GQ1b tetrasodium salt has numerous scientific research applications:

Neuroscience: It promotes the differentiation of human neuroblastoma cells and murine embryonic stem cells via the activation of the ERK1/2 pathway.

Cell Biology: It is used to study cell adhesion, signal transduction, and cell differentiation.

Medicine: Research indicates its potential in ameliorating cognitive impairments in Alzheimer’s disease models.

Immunology: It acts as an immunological receptor via the binding of lectins.

作用機序

Ganglioside GQ1b tetrasodium salt exerts its effects through several mechanisms:

Cell Adhesion: It acts as a cell adhesion receptor by binding to lectins.

Signal Transduction: It participates in signal transduction pathways, particularly the ERK1/2 pathway, which is crucial for cell differentiation.

Nerve Regeneration: It contributes to myelin stability and nerve regeneration.

類似化合物との比較

Ganglioside GQ1b tetrasodium salt is unique due to its specific structure and functions. Similar compounds include:

Ganglioside GM1: Involved in neuroprotection and neuroplasticity.

Ganglioside GD1a: Plays a role in cell adhesion and signal transduction.

Ganglioside GT1b: Participates in neuronal differentiation and neuroprotection.

Ganglioside GQ1b stands out for its specific role in promoting neural differentiation and its potential therapeutic applications in neurodegenerative diseases .

特性

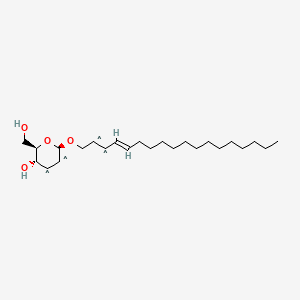

分子式 |

C24H42O4 |

|---|---|

分子量 |

394.6 g/mol |

InChI |

InChI=1S/C24H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27-24-19-18-22(26)23(21-25)28-24/h14-19,22-26H,2-13,20-21H2,1H3/b15-14+,17-16?/t22-,23+,24+/m0/s1 |

InChIキー |

SFBKYFUWTNCVFL-UZMHNMEPSA-N |

異性体SMILES |

CCCCCCCCCCCCC/C=C/[CH][CH]CO[C@H]1[CH][CH][C@@H]([C@H](O1)CO)O |

正規SMILES |

CCCCCCCCCCCCCC=C[CH][CH]COC1[CH][CH]C(C(O1)CO)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12342175.png)

![(E)-(3-chlorobenzo[b]thiophen-2-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B12342188.png)

![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342211.png)

![tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12342231.png)

![1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B12342263.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B12342270.png)

![5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342275.png)

![1-({4'-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B12342281.png)